Benzaldehyde fundamental chemical properties
Benzaldehyde fundamental chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Benzaldehyde (B42025)
Introduction
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, comprising a benzene (B151609) ring with a formyl substituent.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized by its characteristic bitter almond and cherry-like odor.[1][3][4] As a naturally occurring compound, it is found in the glycoside amygdalin, present in almonds, apricot kernels, and cherry seeds.[1][5] Industrially, it serves as a crucial intermediate in the synthesis of a wide array of products, including dyes, perfumes, flavoring agents, and pharmaceuticals.[2][4][5] Its reactivity is defined by the aldehyde functional group, allowing it to participate in oxidation, reduction, and condensation reactions.[1][4]
Physicochemical Properties
The fundamental physical and chemical properties of benzaldehyde are summarized below. These values are essential for its handling, application in synthesis, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O | [1][2] |
| Molar Mass | 106.12 g/mol | [1][2] |
| Appearance | Colorless to yellowish, strongly refractive liquid | [1][2][3][6] |
| Odor | Characteristic bitter almond odor | [1][3][6] |
| Density | 1.044 g/mL (at 20 °C) | [1][7] |
| Melting Point | -26 °C (-14.8 °F; 247.15 K) | [2][5][8] |
| Boiling Point | 178.1 °C (352.6 °F; 451.25 K) | [1][5][8] |
| Solubility in Water | Slightly soluble (approx. 6.95 mg/mL at 25 °C) | [5][6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and oils | [3][5] |
| Vapor Pressure | 1.2676 mmHg at 25 °C | [9] |
| Flash Point | 64.4 °C (147.9 °F) (Closed Cup) | [8][9] |
| Autoignition Temperature | 192 °C (377.6 °F) | [8] |
| Refractive Index (n²⁰/D) | 1.544 - 1.547 | [9][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of benzaldehyde. Key spectral features are outlined below.
| Spectrum Type | Key Features | Source(s) |
| Infrared (IR) | Strong C=O stretch near 1705 cm⁻¹ (conjugated aldehyde).[11] Characteristic C-H aldehyde absorptions at ~2720 and ~2820 cm⁻¹.[11] | [2][11] |
| ¹H NMR | Aldehydic proton (CHO) singlet at ~9-10 ppm. Aromatic protons (C₆H₅) multiplet at ~7.4-7.9 ppm. | [2] |
| ¹³C NMR | Carbonyl carbon (C=O) at ~192 ppm. Aromatic carbons between ~129-137 ppm. | [2][12] |
| UV-Visible | Absorption peaks characteristic of its aromatic and carbonyl chromophores. | [13][14] |
Chemical Reactivity and Pathways
The reactivity of benzaldehyde is dominated by the aldehyde group, though the aromatic ring also influences its chemical behavior. Unlike aliphatic aldehydes, benzaldehyde lacks α-hydrogens, preventing it from certain reactions like self-aldol condensation. Its reactivity towards nucleophilic attack is lower than that of aliphatic aldehydes due to the resonance stabilization provided by the benzene ring, which delocalizes electron density and reduces the electrophilicity of the carbonyl carbon.[15][16][17]
Key reactions include:
-
Oxidation : Benzaldehyde readily oxidizes when exposed to air, forming benzoic acid.[1][3] This is a common impurity in laboratory samples.[1]
-
Reduction : Hydrogenation of benzaldehyde yields benzyl (B1604629) alcohol.[1]
-
Cannizzaro Reaction : In the presence of a concentrated base, benzaldehyde undergoes a disproportionation reaction where one molecule is reduced to benzyl alcohol and another is oxidized to benzoic acid.[1][5]
-
Condensation Reactions : Benzaldehyde reacts with compounds containing active methylene (B1212753) groups. A notable example is the Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) with ketones like acetone (B3395972) to form α,β-unsaturated ketones.[18][19][20]
Experimental Protocols
Detailed methodologies for key experiments involving benzaldehyde are provided below for research and development applications.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol establishes the equilibrium solubility of benzaldehyde in an aqueous medium, a critical parameter for drug development and formulation.[21]
Methodology:
-
Preparation : Add an excess amount of benzaldehyde to a series of sealed vials, each containing a known volume of the aqueous solvent (e.g., purified water, phosphate-buffered saline).
-
Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved phases.[21]
-
Phase Separation : Cease agitation and allow the vials to stand, permitting the excess undissolved benzaldehyde to form a distinct layer. Centrifugation can be employed to accelerate and ensure complete separation.[21]
-
Sampling and Analysis : Carefully withdraw an aliquot from the clear, aqueous supernatant. The concentration of dissolved benzaldehyde is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Oxidation to Benzoic Acid
This procedure details the synthesis of benzoic acid via the oxidation of benzaldehyde using potassium permanganate (B83412) in an alkaline medium.[22][23][24]
Materials:
-
Benzaldehyde (5 mL)
-
Sodium Carbonate (5 g)
-
Potassium Permanganate (10 g)
-
Distilled Water
-
Concentrated Sulfuric or Hydrochloric Acid
-
Round-bottom flask (500 mL) with reflux condenser
Methodology:
-
Reaction Setup : In a 500 mL round-bottom flask, combine 5 mL of benzaldehyde, 5 g of sodium carbonate, and approximately 100-200 mL of water.[22][23] Add a few boiling chips.
-
Reflux : Attach a reflux condenser and heat the mixture.[23][24] Once refluxing begins, slowly add a solution of 10 g of potassium permanganate in water in portions through the top of the condenser. The purple color of the permanganate will disappear as it is reduced to brown manganese dioxide.[24]
-
Completion : Continue refluxing for approximately 45-90 minutes, or until the purple color of the permanganate ion is no longer visible.[23]
-
Workup : Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate.
-
Precipitation : Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated H₂SO₄ or HCl until the precipitation of benzoic acid is complete (check with pH paper).[23]
-
Isolation and Purification : Collect the white, crystalline benzoic acid by vacuum filtration. Wash the crystals with a small amount of cold water.[23][24] The crude product can be further purified by recrystallization from hot water.
Disproportionation (Cannizzaro Reaction)
This experiment demonstrates the simultaneous oxidation and reduction of benzaldehyde in the presence of a strong base to yield benzoic acid and benzyl alcohol.[25][26][27]
Materials:
-
Benzaldehyde
-
Concentrated Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Diethyl Ether or Dichloromethane
-
Concentrated Hydrochloric Acid (HCl)
Methodology:
-
Reaction : In a flask, vigorously shake freshly distilled benzaldehyde with a concentrated solution of KOH or NaOH. An emulsion will form. The flask can be sealed and shaken for several hours or left overnight to ensure the reaction goes to completion.[27]
-
Separation of Benzyl Alcohol : Add water to the reaction mixture to dissolve the potassium/sodium benzoate. Transfer the mixture to a separatory funnel and extract the benzyl alcohol with several portions of diethyl ether or dichloromethane.[25][26]
-
Isolation of Benzyl Alcohol : Combine the organic extracts. Wash with a bisulfite solution to remove unreacted benzaldehyde, followed by a sodium bicarbonate wash and finally water.[27] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by distillation to obtain benzyl alcohol.
-
Isolation of Benzoic Acid : Take the aqueous layer remaining after the initial extraction and cool it in an ice bath. Carefully acidify with concentrated HCl to precipitate the benzoic acid.[25][27]
-
Purification of Benzoic Acid : Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and purify by recrystallization from hot water.[27]
References
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